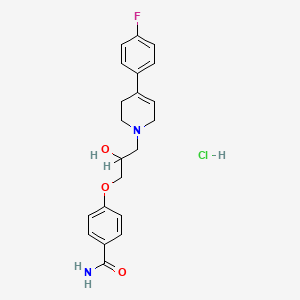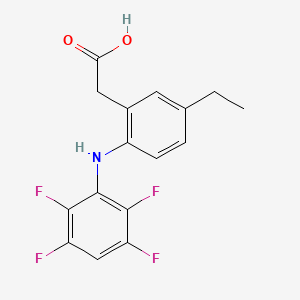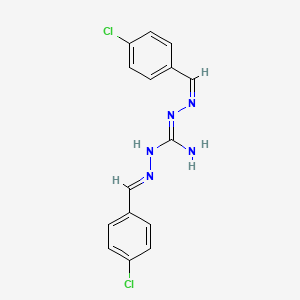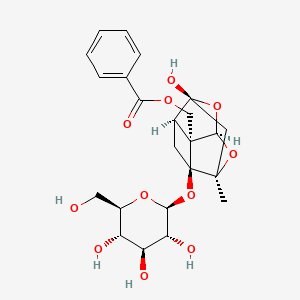
Paeoniflorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
パエオニフロリンは、Paeonia lactifloraなどのPaeoniaceae科植物の根に主に含まれるモノテルペン配糖体です。 1963年に初めて抽出され、それ以来、抗炎症、抗酸化、抗癌作用など、さまざまな薬理作用が認められています 。 パエオニフロリンの化学式はC23H28O11で、分子量は480.50 g/molです .
科学的研究の応用
Paeoniflorin has a wide range of scientific research applications across various fields:
作用機序
パエオニフロリンは、複数の分子標的と経路を通じてその効果を発揮します。 イノシトール酵素1α(IRE1α)/NF-κB経路を阻害し、血管炎症と内皮機能不全を軽減することが報告されています 。 さらに、免疫細胞におけるToll様受容体媒介シグナル伝達を標的とし、抗炎症作用を発揮します 。 パエオニフロリンは、IκBaのリン酸化を阻害することにより、NF-κBの活性とNF-κB p65の発現も阻害します .
生化学分析
Biochemical Properties
Paeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins, which help in protein folding and protection against stress . This compound also modulates the activity of enzymes like superoxide dismutase, which is involved in the detoxification of reactive oxygen species .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to protect neuronal cells from oxidative stress and apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Furthermore, this compound influences gene expression by upregulating the expression of neuroprotective genes and downregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes such as caspase-3, which plays a role in apoptosis . This compound also activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes . Additionally, it modulates the activity of transcription factors like NF-κB, thereby reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures and acidic environments . Long-term studies have shown that this compound maintains its neuroprotective and anti-inflammatory effects over extended periods . Its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reducing inflammation and protecting against neuronal damage . At high doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolysis and oxidation in the liver, primarily mediated by cytochrome P450 enzymes . The main metabolic sites are the pinane structure and the ester bond . This compound also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . This compound also binds to plasma proteins, which aids in its distribution throughout the body . Its localization and accumulation are influenced by factors such as tissue type and the presence of specific binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . This compound also targets the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications such as phosphorylation play a role in directing this compound to specific cellular compartments .
準備方法
合成経路と反応条件
パエオニフロリンは、パエオニフロリン-リン脂質複合体(PF-PLC)を作成するための溶媒蒸発法など、さまざまな方法で合成することができます。 この方法は、パエオニフロリンの親油性と経口バイオアベイラビリティを向上させます 。 調製には、示差走査熱量測定(DSC)、フーリエ変換赤外分光法(FTIR)、X線粉末回折(XRD)を用いて、複合体の物理化学的特性を評価します .
工業生産方法
パエオニフロリンの工業生産は、通常、エタノールなどの溶媒を使用して、Paeonia lactifloraの根から抽出することによって行われます。 抽出された化合物は、次にクロマトグラフィー技術によって精製されて、高純度のパエオニフロリンが得られます .
化学反応の分析
反応の種類
パエオニフロリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 フェノール置換基を加えることで、新しい化合物を形成することができます .
一般的な試薬と条件
パエオニフロリンを含む反応で使用される一般的な試薬には、低級アルコールと酢酸塩があります。 たとえば、触媒の存在下でパエオニフロリンを低級アルコールと反応させると、酢酸塩が生成されます .
生成される主要な生成物
これらの反応から生成される主要な生成物には、酢酸塩やフェノール化合物などのパエオニフロリンのさまざまな誘導体が含まれます .
科学研究への応用
パエオニフロリンは、さまざまな分野で幅広い科学研究への応用があります。
類似化合物との比較
パエオニフロリンは、さまざまな薬理作用があるため、モノテルペン配糖体の中でユニークです。類似の化合物には以下が含まれます。
アルビフロリン: Paeonia lactifloraに見られる別のモノテルペン配糖体で、抗炎症作用と鎮痛作用が知られています.
オキシパエオニフロリン: パエオニフロリンの誘導体で、同様の生物活性があります.
ベンゾイルパエオニフロリン: パエオニフロリンと比較して、抗炎症効果が強化された化合物です.
パエオニフロリンは、その幅広い活性とさまざまな病気に対する治療への可能性のために際立っています。
特性
CAS番号 |
23180-57-6 |
|---|---|
分子式 |
C23H28O11 |
分子量 |
480.5 g/mol |
IUPAC名 |
[(2S,3R,6R,8S)-6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12?,13?,14?,15?,16?,18?,19?,20-,21-,22+,23-/m0/s1 |
InChIキー |
YKRGDOXKVOZESV-QJYRDPBJSA-N |
SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |
異性体SMILES |
C[C@]12C[C@@]3(C4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |
正規SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
23180-57-6 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
paeoniflorin peoniflorin peoniflorin sulfonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


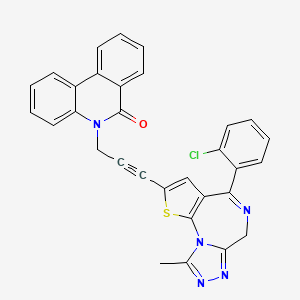
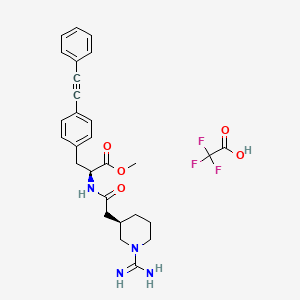
![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)
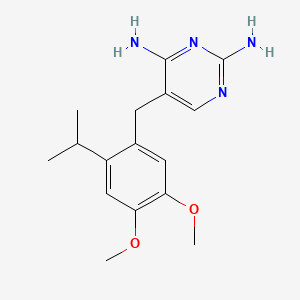
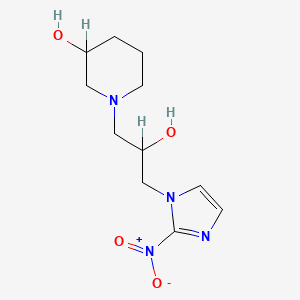
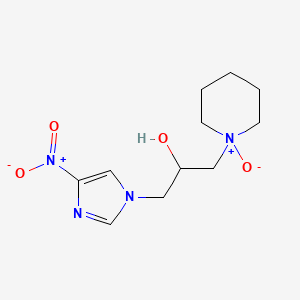
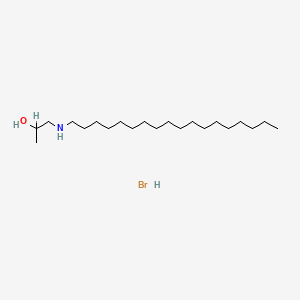
![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)
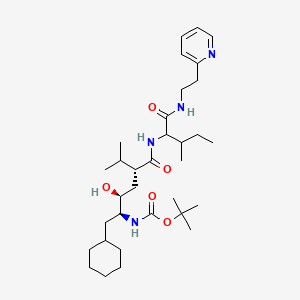
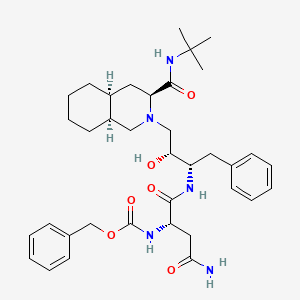
![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
